N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-phenoxypropanamide
Description
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-phenoxypropanamide is a heterocyclic hybrid molecule featuring a 1,2,3-triazole core linked to a 3-methyl-1,2,4-oxadiazole ring via an ethyl spacer, with a 2-phenoxypropanamide substituent. This compound combines pharmacophoric motifs (triazole and oxadiazole) known for diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
IUPAC Name |
N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3/c1-11(24-13-6-4-3-5-7-13)15(23)17-8-9-22-10-14(19-21-22)16-18-12(2)20-25-16/h3-7,10-11H,8-9H2,1-2H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOVYPNPRSJVMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C(C)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that 1,2,4-oxadiazole derivatives, which this compound is a part of, exhibit a broad spectrum of biological activities
Mode of Action
It’s known that 1,2,4-oxadiazole derivatives can interact with various biological targets, leading to changes in cellular processes
Biological Activity
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-phenoxypropanamide is a complex compound notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
1. Chemical Structure and Synthesis
The molecular formula of the compound is . Its synthesis typically involves multi-step reactions starting from benzo[d]imidazole and utilizing key intermediates like triazole and oxadiazole derivatives. Common reagents include hydrazine hydrate and acetic anhydride, optimized for high yield and purity through methods such as continuous flow synthesis.
Key Structural Features:
- Molecular Formula:
- IUPAC Name: N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-3H-benzimidazole-5-carboxamide
2. Biological Activity Overview
The biological activity of this compound has been investigated across several studies, highlighting its potential as an antimicrobial agent and its interactions with various biological targets.
2.1 Antimicrobial Activity
Research indicates that derivatives containing oxadiazole and triazole moieties exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12.5 - 25 |
| Compound B | Escherichia coli | 25 - 50 |
The minimum inhibitory concentration (MIC) values suggest that these compounds can be effective alternatives to standard antibiotics in treating bacterial infections .
2.2 Anticancer Activity
The anticancer potential of the compound was evaluated using various cancer cell lines. The following table summarizes the findings related to its anti-proliferative effects:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound C | HepG2 | 13.004 |
| Compound D | HepG2 | 28.399 |
The order of anticancer activity was found to be: Compound C > Compound B > Compound A . The presence of electron-donating groups significantly enhanced the anti-proliferative activity of the compounds .
3. Structure–Activity Relationship (SAR)
A structure–activity relationship study revealed that the presence of electron-donating groups at specific positions on the aryl ring improved biological activity. Compounds with substituents such as methyl groups demonstrated enhanced efficacy against cancer cell lines compared to those with electron-withdrawing groups .
4. Case Studies and Research Findings
Several studies have documented the biological activities associated with similar compounds:
- Antibacterial Studies : Compounds similar to this compound have shown promising antibacterial properties against strains like Staphylococcus aureus and Escherichia coli.
- Anticancer Effects : A study on a series of triazole derivatives highlighted that modifications in their structure could lead to variations in anticancer potency, indicating that strategic chemical alterations could enhance therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound is compared below with structurally related triazole-acetamide derivatives synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), such as those reported in (e.g., compounds 6a–m and 7a–m ) . Key differences lie in the heterocyclic systems and substituents:
Table 1: Structural and Spectroscopic Comparison
Key Observations:
The oxadiazole’s rigid planar structure may improve π-π stacking interactions in biological targets, unlike the flexible naphthalenyloxy moiety.
Substituent Effects: The phenoxypropanamide group in the target compound likely offers moderate hydrophilicity compared to the nitro-substituted derivatives (e.g., 6b, 6c), where –NO2 groups increase polarity but may introduce metabolic liabilities .
Synthetic Routes :
- Both the target compound and 6a–m utilize CuAAC for triazole formation. However, the oxadiazole ring in the target compound likely requires prior synthesis via cyclization of acylhydrazides or nitrile oxides, adding complexity compared to the straightforward naphthalenyloxy-alkyne precursors in 6a–m .
Spectroscopic and Physicochemical Properties
Infrared Spectroscopy:
- The target compound’s carbonyl (C=O) stretch is expected near 1670 cm⁻¹, aligning with 6a–m (1671–1682 cm⁻¹) .
- The absence of nitro group vibrations (~1535 cm⁻¹ in 6c ) distinguishes the target compound from nitro-substituted analogs.
Nuclear Magnetic Resonance:
- The triazole proton in the target compound is anticipated near δ 8.3–8.4 ppm, consistent with 6a–m .
- The oxadiazole’s carbons (e.g., C-5) may resonate near δ 160–165 ppm in 13C NMR, distinct from naphthalenyl carbons in 6a–m (δ 120–130 ppm) .
Solubility and Stability:
- The phenoxypropanamide group may confer better aqueous solubility than the naphthalenyloxy analogs, which are highly lipophilic.
- The oxadiazole’s resistance to hydrolysis could improve stability under physiological conditions compared to ester-containing analogs.
Implications for Bioactivity
While direct bioactivity data for the target compound is unavailable, structural analogs from exhibit antimicrobial and anti-inflammatory activities . The oxadiazole-triazole hybrid may enhance target affinity (e.g., kinase inhibition) due to synergistic electronic effects. Further studies are needed to validate these hypotheses.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
